Maleamide

Anticancer Drug Delivery Esterase Resistance

Researchers substituting maleamide with maleimide or maleate ester derivatives risk esterase-mediated degradation and altered reaction kinetics. Maleamide's cis-alkene diamide structure delivers quantifiable stability advantages. • Esterase Resistance: Amide bond confers systemic stability vs. maleate esters, enabling a 10-fold potency advantage in vivo for amide-linked prodrugs. • Dual-Functional Additive: N,N'-bis(hydroxyphenyl)maleamide improves reversion resistance and tear strength in rubber formulations while replacing resorcinol. • Tunable Bioinks: Maleamide-terminated polyureas (PUMA) eliminate batch variability of natural polymers for load-bearing tissue constructs. • Homogeneous ADCs: Di-substituted maleamide linkers enable selective disulfide bridging, reducing heterogeneity vs. maleimide-thiol conjugates. Supplied at ≥98% purity with full CoA; ambient shipping. For R&D only.

Molecular Formula C4H6N2O2
Molecular Weight 114.1 g/mol
CAS No. 928-01-8
Cat. No. B1587962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaleamide
CAS928-01-8
Molecular FormulaC4H6N2O2
Molecular Weight114.1 g/mol
Structural Identifiers
SMILESC(=CC(=O)N)C(=O)N
InChIInChI=1S/C4H6N2O2/c5-3(7)1-2-4(6)8/h1-2H,(H2,5,7)(H2,6,8)/b2-1-
InChIKeyBSSNZUFKXJJCBG-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maleamide Technical Specifications & Procurement


Maleamide (CAS 928-01-8), also known as maleic acid diamide or (2Z)-but-2-enediamide, is an unsaturated diamide with the molecular formula C₄H₆N₂O₂ and a molecular weight of 114.10 g/mol [1]. As a small molecule building block, it is characterized by its cis-alkene backbone flanked by two primary amide groups, offering a distinct reactivity profile compared to its more common cyclic imide (maleimide) or ester (maleate) counterparts . This compound serves as a versatile intermediate in organic synthesis, a precursor for functional polymers, and a key structural motif in various bioactive derivatives and industrial additives, with commercially available purities typically exceeding 98% . Its fundamental properties, including a predicted boiling point of 461.8±41.0 °C and density of 1.271±0.06 g/cm³, inform its handling and formulation in research and industrial settings [2].

1
Synthesis Intermediate
Unsaturated diamide building block for amide-linked derivatives and functional polymers.
2
Distinct Reactivity Profile
Open-chain cis-alkene core with two primary amides; not a cyclic imide or ester.
3
Amide Bond Stability
Resists esterase hydrolysis, relevant for conjugate and prodrug research.

Why Maleamide Cannot Substitute Maleimides or Maleates


Substituting maleamide with a generic 'maleic acid derivative' such as a maleimide or maleate ester without empirical validation introduces significant risk of experimental failure. The critical divergence lies in the compound's stability and reactivity profile. Unlike maleimides, which are potent electrophiles susceptible to rapid thiol addition and ring-opening hydrolysis [1], the open-chain diamide structure of maleamide offers a distinct balance of reactivity and stability. Critically, in biological contexts, the amide bond of maleamide derivatives confers resistance to enzymatic cleavage by esterases, a liability that severely limits the in vivo utility of maleate esters [2]. In polymer science, the maleamide moiety serves as a precursor or a specific hydrogen-bonding unit rather than a direct crosslinking site like the maleimide alkene, enabling different reaction pathways and network architectures [3]. Therefore, assuming functional equivalence between maleamide and its more widely studied imide or ester relatives can lead to unanticipated degradation, altered reaction kinetics, or complete loss of desired activity, necessitating a targeted procurement and evaluation strategy based on direct comparative evidence.

Maleimide vs. Maleamide
Maleimides are potent electrophiles prone to rapid thiol addition and ring-opening hydrolysis; maleamide’s open-chain diamide shows different stability and crosslinking behavior.
Maleate Ester vs. Maleamide
Esterase-labile maleate esters may degrade rapidly in biological media; the amide bond in maleamide derivatives may shift pharmacokinetic and exposure profiles.
Generic Maleic Derivative Assumption
Assuming functional equivalence without comparative data can lead to altered reaction kinetics, unanticipated degradation, or loss of desired activity in polymer and bioconjugation workflows.

Maleamide Differentiation from Closest Analogs


Esterase-Resistant Anticancer Potency Advantage

The maleamide derivative α-tocopheryl maleamide (α-TAM) demonstrates significantly enhanced in vivo anticancer efficacy compared to its ester-based counterparts, α-tocopheryl succinate (α-TOS) and α-tocopheryl maleate (α-TOM). The amide bond of α-TAM confers resistance to esterase-catalyzed hydrolysis, a major deactivation pathway for the esters. In a transgenic mouse model of spontaneous breast carcinoma, a liposomal formulation of α-TAM achieved equivalent tumor growth prevention at a dose 10-fold lower than that required for α-TOS [1].

Esterase-Resistant Anticancer Potency
Head-to-head
α-Tocopheryl maleamide (α-TAM) required a 10-fold lower dose than α-tocopheryl succinate (α-TOS) for equivalent tumor growth prevention in a transgenic mouse model of spontaneous breast carcinoma.
α-TAM (amide) vs α-TOS (ester) 10× dose advantage (liposomal formulation)
Reported in vivo model-response context; supports amide-linker stability over ester in research settings.
Data to verify; model-specific. Liposomal formulation FVB/N c-neu mice.
Anticancer Drug Delivery Esterase Resistance Liposomal Formulation Vitamin E Analog

Enhanced Reversion Resistance and Tear Strength in Rubber

The incorporation of N,N'-bis(hydroxyphenyl)maleamide into sulfur-vulcanized rubber compositions provides a dual functional benefit: it acts as an anti-reversion agent and as a replacement for resorcinol in methylene acceptor systems. The patent literature explicitly claims that rubber modified with this specific maleamide derivative exhibits both improved reversion resistance and increased tear strength relative to conventional formulations [1]. This differentiates it from common anti-reversion agents like bismaleimides, which primarily address network stability but do not necessarily enhance tear properties or replace resorcinol, a compound with known toxicological concerns [2].

Reversion Resistance & Tear Strength
Class-level
N,N'-bis(hydroxyphenyl)maleamide in sulfur-vulcanized rubber compositions claimed improved reversion resistance and increased tear strength compared to unmodified rubber and resorcinol-containing formulations.
Anti-reversion agent Resorcinol replacement
Supports rubber compounding additive screening; resorcinol-free route aligns with evolving safety standards.
Qualitative patent claim; validate with formulation testing.
Rubber Compounding Tire Tread Reversion Resistance Tear Strength Polymer Additives

Tunable Polyurea Bioinks for 3D Bioprinting

A novel class of synthetic bioinks based on maleamide-terminated water-soluble polyureas (PUMA) has been developed as a viable alternative to traditional natural polymer-based bioinks like gelatin methacryloyl (GelMA) or alginate. The maleamide end-groups facilitate photocrosslinking under visible light (λ = 405 nm) [1]. This platform offers tailorable structural and biological properties, a key advantage over natural bioinks which often suffer from batch-to-batch variability and limited tunability. While the study does not provide a direct, single-number comparison for all properties, it establishes the maleamide-polyurea system as a distinct material class that achieves a balance of biocompatibility, rheological behavior for printability, and mechanical strength suitable for load-bearing tissues like skeletal muscle, a combination that remains challenging for many established bioinks [2].

Tunable Polyurea Bioinks
Class-level
Maleamide-terminated water-soluble polyureas (PUMA) exhibit photocrosslinkable behavior under visible light (405 nm) and offer tailorable mechanical and rheological properties, avoiding batch-to-batch variability of natural bioinks.
Synthetic tunability vs natural polymers C2C12 myoblast printing
Supports synthetic bioink platform evaluation for load-bearing tissue research.
Class-level differentiation; validate for specific cell type and print conditions.
3D Bioprinting Bioink Tissue Engineering Polyurea Photocrosslinking

Selective Disulfide Bridging for Homogeneous ADCs

Di-substituted maleic amide (maleamide) linkers offer a strategic advantage in the construction of antibody-drug conjugates (ADCs) by enabling selective crosslinking at reduced interchain disulfide bonds. This bridging mechanism significantly improves the homogeneity of the final conjugate product compared to conventional maleimide-based conjugation, which often yields heterogeneous mixtures due to partial reduction, scrambling, or retro-Michael addition [1]. The patent literature explicitly states that this class of maleamide linkers 'can selectively act simultaneously with disulphide chains, so as to greatly improve the substance homogeneity of a conjugate' [2]. While maleimides are the industry standard for cysteine conjugation, their resulting succinimide linkage is known to be unstable in vivo, leading to payload loss and off-target toxicity [3]. The maleamide-based approach is presented as a direct solution to this critical limitation, providing a more homogeneous and potentially more stable ADC construct.

Selective Disulfide Bridging for ADCs
Class-level
Di-substituted maleic amide linkers enable selective crosslinking at reduced interchain disulfide bonds, greatly improving conjugate homogeneity compared to conventional maleimide-thiol conjugation.
Maleamide linker vs maleimide linker Homogeneity improvement claimed
Supports linker-conjugation homogeneity review in antibody-drug conjugate research.
Qualitative patent claim; in vivo stability and toxicity endpoints require further review.
Antibody-Drug Conjugate (ADC) Bioconjugation Linker Technology Drug Delivery Disulfide Bridging

Maleamide Verified Applications


Esterase-Resistant Prodrugs and Nanomedicines

Prioritize maleamide for constructing amide-linked prodrugs or drug-delivery vehicles where systemic stability against esterases is paramount. As demonstrated by the 10-fold potency advantage of α-TAM over α-TOS in vivo, the maleamide bond provides a quantifiable benefit in maintaining drug activity in circulation [1]. This is a critical consideration when designing formulations for oral delivery or long-circulating liposomes and nanoparticles, where ester-based linkers are known to fail.

Resorcinol-Free Rubber Compounds for Tires

Specify N,N'-bis(hydroxyphenyl)maleamide as a dual-functional additive in tire tread and other mechanical rubber goods formulations. Its ability to simultaneously improve reversion resistance (maintaining network integrity at high temperatures) and enhance tear strength addresses key performance metrics [2]. Crucially, its function as a resorcinol replacement aligns with industry trends towards safer, more sustainable rubber chemistry.

Tunable Synthetic Bioinks for Musculoskeletal Bioprinting

Leverage maleamide-terminated polyureas (PUMA) as a foundational material for creating bioinks. The evidence indicates this platform overcomes the inherent batch-to-batch variability of natural polymers (e.g., collagen, gelatin) and offers superior tunability of mechanical and rheological properties [3]. This makes it a compelling choice for research requiring consistent, mechanically robust constructs for engineering load-bearing or dynamically active tissues like skeletal muscle.

Homogeneous ADCs with Improved Stability

Incorporate di-substituted maleamide linkers in ADC research and development to address the heterogeneity and in vivo instability associated with traditional maleimide-thiol conjugates. The selective disulfide bridging mechanism offered by maleamide linkers is a key differentiator for producing more homogeneous and potentially safer ADCs, a critical factor for advancing candidates through preclinical and clinical development [4].

Application
Selection Property
Validation Focus
Esterase-resistant amide prodrug research
Amide bond metabolic stability
In vivo exposure model comparison (amide vs ester linker)
Resorcinol-free rubber additive evaluation
Dual-functional anti-reversion and tear improvement
Formulation screening against baseline compounds
Synthetic bioink platform studies
Photocrosslinkable maleamide-terminated polyurea
Printability and mechanical property tuning for musculoskeletal models
Homogeneous ADC linker-conjugation research
Selective disulfide bridging mechanism
Conjugate homogeneity and stability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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